N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide
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Overview
Description
Tianeptinaline is an inhibitor of class I histone deacetylase which modulates neuroplasticity and enhances memory.
Scientific Research Applications
Neurobiological Studies and Antidepressant Actions
Recent studies emphasize that the structural remodeling of specific brain regions is a characteristic of depressive illness. This compound, due to its structural similarities with tricyclic antidepressant agents, has been the focus of neurobiological studies. These studies reveal the compound's involvement in the dynamic interaction among various neurotransmitter systems and highlight its crucial role in structural and functional brain plasticity, which are vital for emotional learning expression. Moreover, the compound's effects on neuronal excitability, neuroprotection, anxiety, and memory enhancement have been observed. These multifaceted neurobiological properties provide insights into the potential therapeutic use of compounds like tianeptine for treating the neurobiological aspects of depressive disorders (McEwen & Olié, 2005).
Blood-Brain Barrier Permeability and Imaging Applications
The compound has also been referenced in the context of blood-brain barrier permeability studies, specifically its labeled form, Pittsburgh compound B ([11C]PiB). This compound serves as a biomarker in positron emission tomography (PET) imaging for detecting brain β-amyloid deposition in Alzheimer's disease. Studies determining the clearance and cerebral blood flow rates associated with [11C]PiB in Alzheimer's patients and healthy volunteers highlight the compound's potential utility in neurological diagnostic procedures (Gjedde et al., 2013).
Pharmacological and Synthetic Profile
1,5-benzothiazepine derivatives, a category to which this compound belongs, are recognized for their diverse bioactivities and are considered significant in drug research. These compounds exhibit a wide range of biological activities, including functioning as coronary vasodilators, tranquilizers, antidepressants, antihypertensive agents, and calcium channel blockers. The rich pharmacological profile and the structure-activity relationship of these compounds make them a promising field for medicinal chemists aiming to develop new therapeutic agents with enhanced efficacy and safety (Dighe et al., 2015).
Potential in Antitubercular Drug Development
Research on benzothiazinone, a compound structurally related to benzothiazepines, has demonstrated its potential as an antitubercular drug candidate. Its target is the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, crucial in tuberculosis bacteriology. Monitoring the susceptibility of Mycobacterium tuberculosis strains to benzothiazinones is essential to establish the baseline for potential resistance development before introducing related compounds in clinical trials, thus indicating the relevance of such compounds in antitubercular therapy (Pasca et al., 2010).
properties
Product Name |
N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide |
---|---|
Molecular Formula |
C26H29ClN4O3S |
Molecular Weight |
513.05 |
IUPAC Name |
N-(2-Aminophenyl)-6-((3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)hexanamide |
InChI |
InChI=1S/C26H29ClN4O3S/c1-31-23-12-7-4-9-19(23)26(20-15-14-18(27)17-24(20)35(31,33)34)29-16-8-2-3-13-25(32)30-22-11-6-5-10-21(22)28/h4-7,9-12,14-15,17,26,29H,2-3,8,13,16,28H2,1H3,(H,30,32) |
InChI Key |
PJSCHWYYHIULIM-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)CCCCCNC(C2=CC=C(Cl)C=C23)C4=CC=CC=C4N(C)S3(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tianeptinaline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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